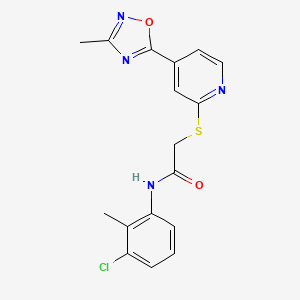

![molecular formula C20H16ClNO5 B2812302 (5-(2,3-二氢苯并[b][1,4]二氧杂环-6-yl)异噁唑-3-yl)甲基 2-(2-氯苯基)乙酸酯 CAS No. 1105203-71-1](/img/structure/B2812302.png)

(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-yl)异噁唑-3-yl)甲基 2-(2-氯苯基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

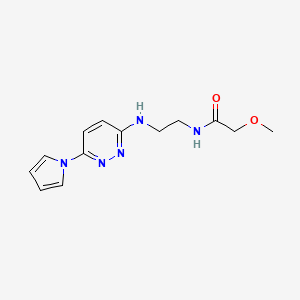

This compound contains several functional groups including an isoxazole ring, a dihydrobenzodioxin ring, and an acetate group. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The dihydrobenzodioxin is a type of dioxin and consists of a benzene ring fused to a 1,4-dioxin ring . The acetate group typically acts as a good leaving group in nucleophilic substitution reactions .

Molecular Structure Analysis

The presence of the isoxazole and dihydrobenzodioxin rings likely imparts some degree of aromaticity to the molecule, which can affect its chemical reactivity . The acetate group could potentially act as a site for nucleophilic attack .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing isoxazole rings are often involved in reactions such as nucleophilic substitutions, additions, and ring-opening reactions . The acetate group could potentially act as a leaving group in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its size, shape, functional groups, and degree of conjugation. For example, the presence of the isoxazole and dihydrobenzodioxin rings could potentially increase the compound’s stability and affect its solubility .科学研究应用

合成与生物活性

- 合成了带有苯并二氧杂等生物活性药效团的新型异恶唑衍生物,展示了其抗菌和抗氧化活性。分子对接表明它们具有作为抗菌剂的潜力,一些化合物显示出很强的抗氧化活性 (V. Pothuri, P. Machiraju, V. Rao, 2020)。

抗菌和酶抑制潜力

- 对带有苯并二氧杂和乙酰胺部分的新型磺胺类药物的酶抑制潜力的研究揭示了其对酵母α-葡萄糖苷酶的显著抑制活性,以及对乙酰胆碱酯酶的较弱活性。计算机分子对接结果与体外酶抑制数据一致,突出了该化合物在治疗应用中的相关性 (M. Abbasi, Sajid Riaz, A. Rehman, S. Z. Siddiqui, S. A. Shah, M. Ashraf, M. Lodhi, Farmanullah Khan, 2019)。

外寄生虫杀灭剂活性优化

- 设计并合成了异恶唑啉酰胺苯并硼唑,优化了对蜱和跳蚤的外寄生虫杀灭剂活性。这项研究确定了一个口服生物可利用的分子,具有良好的药效学特征,展示了对动物模型中寄生虫的治疗有效性和残留疗效 (Yong-Kang Zhang et al., 2016)。

新型衍生物的合成

- 源自氨基苯并咪唑的新型杂环化合物的合成展示了衍生物的化学多功能性和潜在药理学应用,探索了其结构和功能多样性 (S. Adnan, Kasim Hassan, Hassan Thamer, 2014)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other isoxazole derivatives , which have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer effects . .

Mode of Action

Isoxazole derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this specific compound remains to be elucidated .

Biochemical Pathways

Isoxazole derivatives have been found to interfere with several biochemical pathways, including the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .

Result of Action

Isoxazole derivatives have been reported to exhibit antimicrobial, antiviral, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

属性

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c21-16-4-2-1-3-13(16)10-20(23)26-12-15-11-18(27-22-15)14-5-6-17-19(9-14)25-8-7-24-17/h1-6,9,11H,7-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTNUJNEJGIJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2812222.png)

![{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine](/img/structure/B2812223.png)

![(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2812230.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2812232.png)

![Pyridin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812234.png)

![1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B2812238.png)

![N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2812239.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2812240.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2812241.png)